

# Technical Guide: 3-Fluoro-N-methylbenzylamine (CAS 90389-84-7)

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## Compound of Interest

Compound Name: 3-Fluoro-N-methylbenzylamine

Cat. No.: B151531

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A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **3-Fluoro-N-methylbenzylamine**, a key fluorinated building block in modern chemistry. It details the compound's physicochemical properties, synthesis protocols, spectroscopic data, and significant applications, particularly in the pharmaceutical and agrochemical sectors.

## Core Physicochemical Properties

**3-Fluoro-N-methylbenzylamine** is a versatile intermediate recognized for its utility in synthesizing bioactive molecules.<sup>[1]</sup> The fluorine substitution enhances reactivity and can improve the metabolic stability and bioavailability of derivative compounds.<sup>[1][2]</sup> Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	90389-84-7	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> FN	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	139.17 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to red to green clear liquid	<a href="#">[1]</a>
Density	1.015 - 1.05 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	183-184 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Refractive Index (n <sub>20D</sub> )	1.4990 - 1.50	<a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	66 °C (152 °F)	<a href="#">[3]</a> <a href="#">[5]</a>
Purity	Typically ≥ 97% (by GC)	<a href="#">[1]</a>
Storage	Store at 2-8 °C, under an inert atmosphere	<a href="#">[1]</a> <a href="#">[6]</a>

## Synthesis and Experimental Protocols

The predominant method for synthesizing **3-Fluoro-N-methylbenzylamine** is the reductive amination of 3-fluorobenzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target amine.

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.[\[3\]](#)

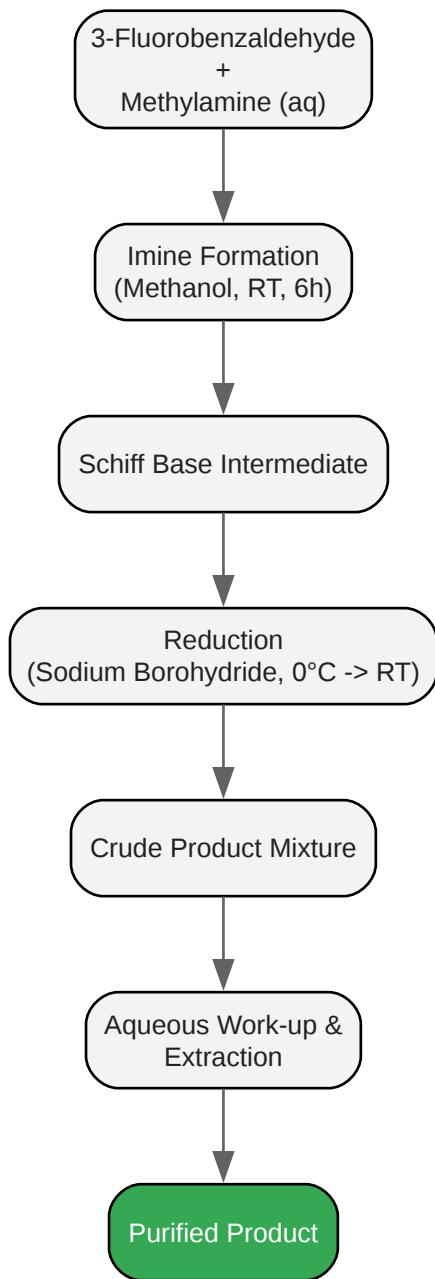
### Materials:

- 3-Fluorobenzaldehyde (20.0 g, 161 mmol)
- Methylamine (40% aqueous solution, 15.3 mL, 177 mmol)
- Methanol (150 mL)
- Sodium borohydride (6.10 g, 161 mmol)

- Dichloromethane (DCM)
- 2N Hydrochloric Acid (HCl)
- 6N Sodium Hydroxide (NaOH)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized Water

Procedure:

- **Imine Formation:** In a suitable reaction vessel, dissolve 3-fluorobenzaldehyde in methanol at room temperature. To this stirred solution, add the 40% aqueous methylamine solution dropwise. Continue to stir the mixture for 6 hours at room temperature.
- **Reduction:** Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride in small portions, monitoring for any exotherm.
- Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 16.5 hours.
- **Work-up:**
  - Quench the reaction by the slow addition of deionized water.
  - Acidify the mixture with 2N HCl.
  - Perform an extraction with dichloromethane (3x) to remove any unreacted aldehyde. The protonated amine product will remain in the aqueous phase.
  - Carefully basify the aqueous layer with 6N NaOH solution until strongly alkaline.
  - Extract the deprotonated amine product into dichloromethane (4x).
- **Isolation:** Combine the organic extracts from the basic extraction. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford **3-Fluoro-N-methylbenzylamine** as a clear oil.[3]



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Caption: One-pot reductive amination synthesis workflow.

## Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of **3-Fluoro-N-methylbenzylamine**.

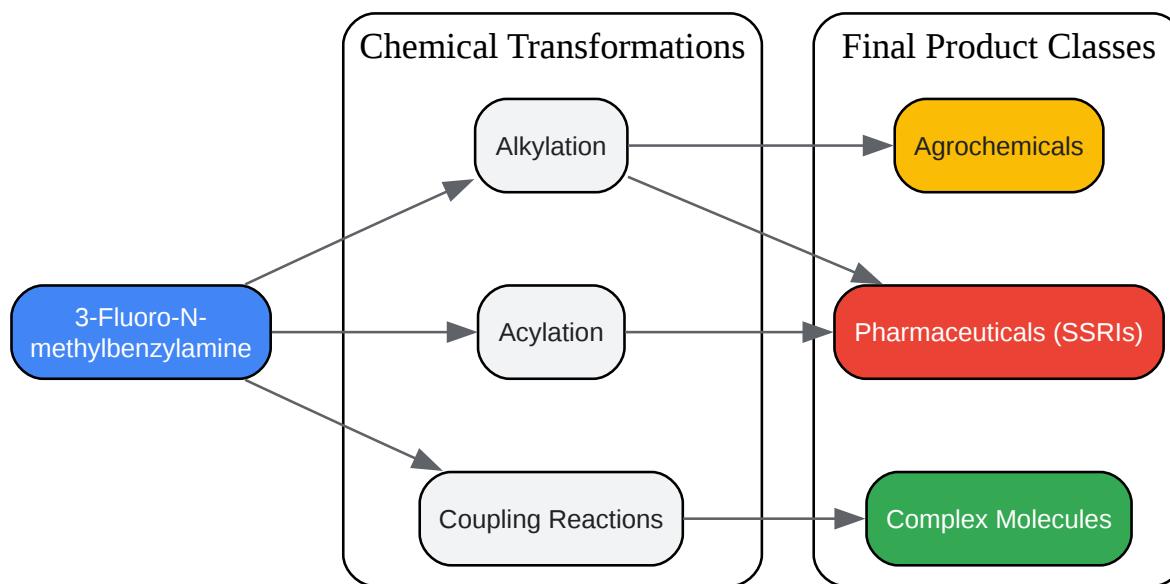
- $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ),  $\delta$  (ppm): 7.32 (td,  $J = 7.5, 1.7$  Hz, 1H), 7.28-7.19 (m, 1H), 7.14-6.98 (m, 2H), 3.80 (s, 2H,  $-\text{CH}_2-$ ), 2.45 (s, 3H,  $-\text{CH}_3$ ), 1.47 (br s, 1H,  $-\text{NH}$ ).[3]

- $^{13}\text{C}$  NMR: While a published spectrum is not readily available, characteristic signals are expected for the methyl (~36 ppm), methylene (~56 ppm), and aromatic carbons (113-164 ppm range), with C-F coupling visible on the aromatic signals.
- Infrared (IR): Expected characteristic peaks include N-H stretching (~3300-3400  $\text{cm}^{-1}$ ),  $\text{sp}^3$  and  $\text{sp}^2$  C-H stretching (~2800-3100  $\text{cm}^{-1}$ ), aromatic C=C stretching (~1450-1600  $\text{cm}^{-1}$ ), and a strong C-F stretching band (~1000-1350  $\text{cm}^{-1}$ ).

## Applications in Research and Development

This compound is a valuable intermediate with broad applications in several fields of chemical science.

- Pharmaceutical Development: It is a crucial building block for synthesizing various pharmaceuticals, especially those targeting neurological disorders.[1][6] Its use in the design of selective serotonin reuptake inhibitors (SSRIs) is a notable application.[1][2]
- Organic Synthesis: As a versatile amine, it is used in a wide array of chemical reactions, including nucleophilic substitutions and coupling reactions, to create more complex molecular architectures.[1][2]
- Biochemical Research: The compound is employed in studies involving receptor interactions and enzyme activities, aiding in the elucidation of biological processes.[1][2][6]
- Agricultural Chemistry: It serves as a precursor in the formulation of modern agrochemicals, including effective pesticides and herbicides.[1][2]

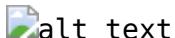


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Caption: Synthetic pathways originating from **3-Fluoro-N-methylbenzylamine**.

## Safety and Handling

**3-Fluoro-N-methylbenzylamine** is a corrosive and harmful chemical that must be handled with appropriate safety precautions.

Hazard Class	GHS Information	Reference(s)
Pictograms	 	<a href="#">[3]</a>
Signal Word	Danger	<a href="#">[5]</a>
Hazard Statements	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.	<a href="#">[3]</a> <a href="#">[5]</a>
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[5]</a>

Users must consult the full Safety Data Sheet (SDS) prior to use and handle the compound within a chemical fume hood using appropriate personal protective equipment (PPE).

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